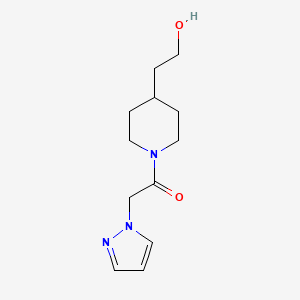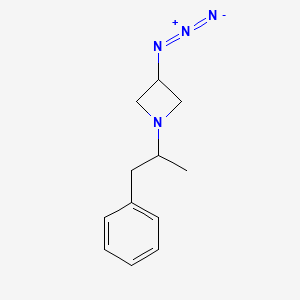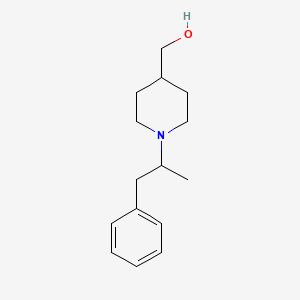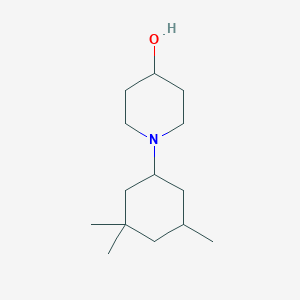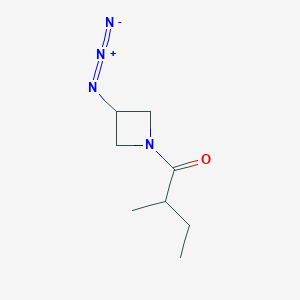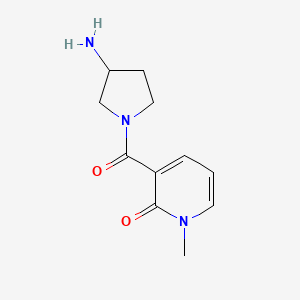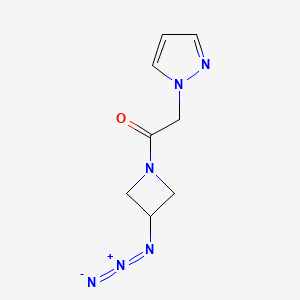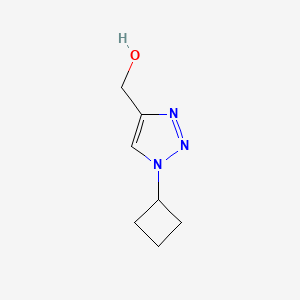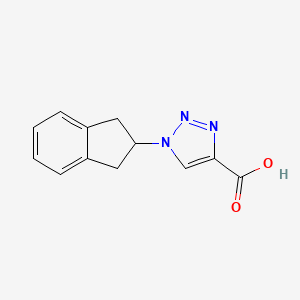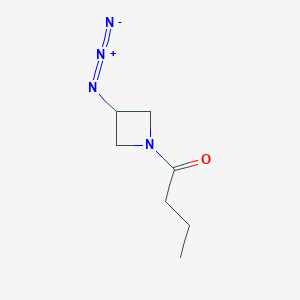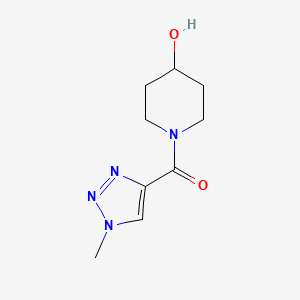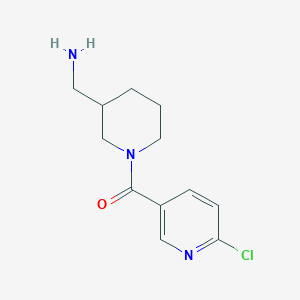
(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperidines . It has a molecular formula of C12H16ClN3O.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine bound to a phenyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been utilized in the synthesis of pyridine derivatives showing antimicrobial activity. For instance, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare pyridine-3-carboxylic acids, which exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of various novel chemical entities. For example, it was used in synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, which showed reasonable overall yield, indicating its utility in organic synthesis (Zheng Rui, 2010).
CB2 Receptor Agonist Synthesis
It's also used in synthesizing selective CB2 receptor agonists. A synthetic approach led to a compound with 97.4% ee and 3.4% total yield, indicating its potential in in vivo studies and optimization of CB2 receptor agonists (Luo & Naguib, 2012).
Pharmaceutical Research
In pharmaceutical research, this compound has been a part of the discovery of potent antagonists for G protein-coupled receptors, indicating its potential in the development of new therapeutic agents (Romero et al., 2012).
Development of Pain Treatment
It has been identified as a part of novel series of derivatives acting as selective antagonists for specific channels and showing an analgesic effect in pain models (Tsuno et al., 2017).
Structural and Molecular Studies
The compound has been used in structural and molecular studies, such as the analysis of crystal and molecular structures, providing insights into its physical and chemical properties (Lakshminarayana et al., 2009).
Anticancer Research
Its derivatives have been synthesized and evaluated for antileukemic activity, indicating its potential utility in cancer research (Vinaya et al., 2011).
Other Applications
The compound has found applications in various other fields like the extraction of UraniumVI and ThoriumIV from nitric acid, showing its versatility in different scientific domains (Lu Wei-dong, 2002).
Biochemische Analyse
Biochemical Properties
(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with serine/threonine-protein kinases, which are crucial for regulating various cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either retain or lose biological activity. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation in different cellular compartments. The distribution pattern of this compound can impact its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-4-3-10(7-15-11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYGYWKALAEELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


